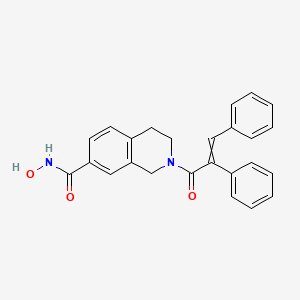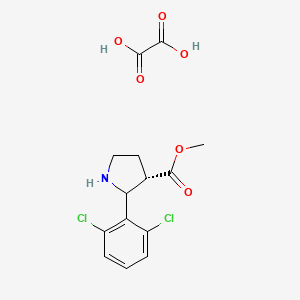
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one is a complex organic compound with a unique structure that includes bromine, methoxy groups, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a methoxy-substituted phenyl compound, followed by cyclization to form the pyridine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated compounds.
Applications De Recherche Scientifique
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-methoxyphenethylamine: This compound shares the bromine and methoxy groups but has a different core structure.
4-Methoxyphenethylamine: Lacks the bromine atom and has a simpler structure.
3-Bromopyridine: Contains the bromine and pyridine ring but lacks the methoxy and phenyl groups.
Uniqueness
3-Bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2(1h)-one is unique due to its combination of functional groups and its specific structural arrangement
Propriétés
Numéro CAS |
920490-79-5 |
|---|---|
Formule moléculaire |
C14H14BrNO3 |
Poids moléculaire |
324.17 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-5-(4-methoxyphenyl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C14H14BrNO3/c1-16-8-11(13(19-3)12(15)14(16)17)9-4-6-10(18-2)7-5-9/h4-8H,1-3H3 |
Clé InChI |
NLVNWXQJNRVGLL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=C(C1=O)Br)OC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6-Methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636312.png)
![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)


![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)

![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide](/img/structure/B12636365.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)

